4-Isocyanatopyridine is an organic compound with the molecular formula and a CAS number of 70067-45-7. It features a pyridine ring substituted with an isocyanate functional group, making it a valuable intermediate in organic synthesis. The presence of the isocyanate group contributes to its reactivity, particularly in nucleophilic substitution reactions, and it is classified as a hazardous material due to its potential toxicity and irritant properties .
4-Isocyanatopyridine exhibits notable biological activity, particularly antibacterial properties. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves binding to halide ions to form bidentate ligands, which may disrupt normal biochemical pathways, including fatty acid biosynthesis and the hexosamine pathway . Its interaction with biological molecules suggests potential applications in medicinal chemistry.
The synthesis of 4-Isocyanatopyridine can be achieved through several methods:
4-Isocyanatopyridine serves multiple roles in various fields:
Research indicates that 4-Isocyanatopyridine interacts significantly with biological systems through its ability to form stable complexes with halide ions. This interaction enhances its antibacterial activity and may influence its pharmacokinetics by altering how it interacts with biomolecules. Studies on its binding mechanisms could provide insights into developing new therapeutic agents .
Several compounds share structural similarities with 4-Isocyanatopyridine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Isocyanato-toluene | Methyl group attached to the aromatic ring | Similar reactivity but different electronic properties |
4-Isocyanato-benzene | Benzene ring instead of a pyridine ring | Lacks nitrogen participation in bonding |
4-Isocyanato-phenol | Hydroxyl group attached to the aromatic ring | Different solubility characteristics due to hydroxyl group |
2-Chloro-4-isocyanato-pyridine | Chlorine atom present | Increased reactivity due to chlorine substitution |
2,6-Dichloro-4-isocyanatopyridine | Two chlorine atoms on the pyridine ring | Enhanced reactivity due to multiple chlorines |
The uniqueness of 4-Isocyanatopyridine lies in its pyridine ring structure, which imparts distinct electronic properties compared to other isocyanates. The nitrogen atom within the pyridine ring allows for additional interactions that enhance its versatility in
Acute Toxic;Irritant;Health Hazard